Cas no 1806104-06-2 (6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. The presence of bromo and cyano substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The trifluoromethoxy and trifluoromethyl groups contribute to its metabolic stability and lipophilicity, which are advantageous in the design of bioactive compounds. This compound is particularly valuable in the development of fluorinated heterocycles, where its unique electronic properties can influence binding affinity and selectivity. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine structure
1806104-06-2 structure
Product Name:6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS No:1806104-06-2
MF:C8HBrF6N2O
MW:335.00076174736
CID:4927823
Update Time:2025-10-29

6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C8HBrF6N2O/c9-4-1-3(2-16)5(18-8(13,14)15)6(17-4)7(10,11)12/h1H
    • InChI Key: KTYJWBGVUYZCCT-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C#N)=C(C(C(F)(F)F)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 348
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.9

6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A023022102-500mg
6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1806104-06-2 97%
500mg
$1,068.20 2022-04-01
Alichem
A023022102-1g
6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
1806104-06-2 97%
1g
$1,797.60 2022-04-01

Additional information on 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

Research Briefing on 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS: 1806104-06-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of fluorinated pyridine derivatives as key intermediates in drug discovery and development. Among these, 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS: 1806104-06-2) has emerged as a compound of particular interest due to its unique structural features and potential applications in pharmaceutical research. This briefing synthesizes the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.

The compound's structural framework, featuring both bromo and cyano substituents alongside trifluoromethoxy and trifluoromethyl groups, renders it a versatile building block for the synthesis of more complex molecules. Recent studies have demonstrated its utility in the development of kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer and inflammatory diseases. The presence of multiple fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, emphasizing its role in the construction of novel heterocyclic scaffolds. The study reported a high-yield, scalable synthesis method that leverages palladium-catalyzed cross-coupling reactions, enabling efficient modification of the pyridine core. This methodological advancement has significant implications for the large-scale production of derivatives with tailored pharmacological properties.

Another key area of investigation involves the compound's interaction with biological targets. Computational docking studies have revealed that the trifluoromethoxy and trifluoromethyl groups facilitate strong hydrophobic interactions with the ATP-binding sites of various kinases. These findings were corroborated by in vitro assays, where derivatives of 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine exhibited nanomolar inhibitory activity against selected kinase targets. Such results underscore the compound's potential as a lead structure for the development of next-generation therapeutics.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and reducing off-target effects. Ongoing research aims to address these issues through structural modifications and the exploration of novel synthetic routes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 6-Bromo-4-cyano-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS: 1806104-06-2) represents a valuable tool in medicinal chemistry, with demonstrated utility in kinase inhibitor development and beyond. Continued research into its synthesis and biological activity will likely yield further insights, paving the way for innovative therapeutic strategies. This briefing serves as a timely update for researchers and industry professionals engaged in the exploration of fluorinated pyridine derivatives.

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